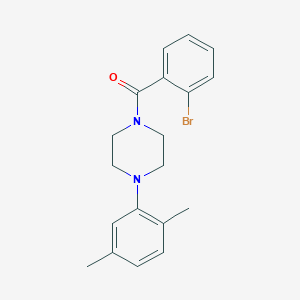

1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Beschreibung

1-(2-Bromobenzoyl)-4-(2,5-dimethylphenyl)piperazine is a substituted piperazine derivative characterized by a 2-bromobenzoyl group at the N1 position and a 2,5-dimethylphenyl substituent at the N4 position. The 2,5-dimethylphenyl moiety may influence lipophilicity and π-π stacking interactions, critical for membrane permeability and target engagement.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYQYPHRCKYDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves the following steps:

Formation of the Bromobenzoyl Intermediate: The starting material, 2-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The acid chloride is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like TEA.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula . It is also identified by the CAS number 28707-60-0 .

Scientific Research Applications

While specific case studies and comprehensive data tables for 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline are not available within the search results, research applications for related compounds can provide insight:

- 5,6,7,8-Tetrahydroquinoline: This compound finds use in bioprocessing, cell culture, transfection, chromatography, molecular testing, and DNA and RNA research .

- 3-(Methoxyamino)propan-1-ol hydrochloride: This compound is used as a building block in the synthesis of more complex molecules in chemistry, enzyme inhibition studies, and protein modification in biology, and as an intermediate in the production of specialty chemicals in industry. The methoxyamino group can form covalent bonds with active sites on enzymes, potentially inhibiting or modifying enzyme activity, which can affect biochemical pathways and cellular processes.

- 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbonitrile: This compound has applications in chemistry as a building block for synthesizing complex molecules and as a reagent in organic reactions. In biology, it is a candidate for studying biological interactions and pathways, while in medicine, it is being researched for potential therapeutic properties like anti-cancer or anti-inflammatory effects. It is also used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-bromobenzoyl)-4-(2,5-dimethylphenyl)piperazine with structurally related piperazine derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Substituent Effects and Structural Analogues

Key Observations :

- Halogen Effects: Bromine in the target compound may confer higher receptor binding affinity compared to chlorine (HBK15) or non-halogenated analogs (HBK17) due to increased van der Waals interactions .

- Benzoyl vs. Benzyl : The benzoyl group in the target compound introduces a ketone functionality, enhancing polarity compared to the benzyl group in 1-(3-bromobenzyl)-4-methylpiperazine .

- Dimethylphenyl Group : Shared with HBK17 and standalone 1-(2,5-dimethylphenyl)piperazine, this group likely improves lipophilicity, aiding blood-brain barrier penetration .

Key Observations :

- Synthesis Efficiency : The target compound’s synthesis likely follows routes similar to HBK analogs (e.g., nucleophilic substitution or coupling reactions), though bromine may reduce yields compared to methoxy or methyl substituents .

- Purity Challenges : Halogenated compounds (e.g., RA [2,4]) often achieve >95% purity via UHPLC, suggesting the target compound could similarly require rigorous purification .

- Melting Points : Dimethylphenyl-containing analogs (e.g., HBK17) typically exhibit moderate melting points (~100–150°C inferred), whereas benzoyl derivatives may have higher values due to crystallinity .

Limitations and Data Gaps

- Direct data on the target compound’s synthesis, yield, or bioactivity are absent in the provided evidence. Comparisons rely on structural analogs.

- Toxicity profiles (e.g., acute toxicity, genotoxicity) remain unaddressed; reference compounds like those in highlight the need for such studies .

Biologische Aktivität

1-(2-Bromobenzoyl)-4-(2,5-dimethylphenyl)piperazine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C18H20BrN2O

- Molecular Weight : 364.27 g/mol

- CAS Number : 960203-28-5

The biological activity of 1-(2-bromobenzoyl)-4-(2,5-dimethylphenyl)piperazine primarily involves interactions with neurotransmitter systems. Piperazine derivatives are known for their influence on serotonin and dopamine receptors, which are crucial in modulating mood, anxiety, and various neurological functions.

Neurotransmitter Interaction

- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing serotonin signaling pathways that are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : It is hypothesized that this compound may also interact with dopamine receptors, potentially affecting dopaminergic signaling pathways associated with reward and motivation.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Study 1: Antidepressant Effects

A study investigating the effects of piperazine derivatives on depressive behaviors found that compounds similar to 1-(2-bromobenzoyl)-4-(2,5-dimethylphenyl)piperazine exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic transmission .

Study 2: Antipsychotic Potential

Research focusing on the structural requirements for ligand binding in neurotransmitter transporters highlighted that certain piperazine derivatives could effectively inhibit dopamine reuptake. This suggests potential antipsychotic properties for compounds like 1-(2-bromobenzoyl)-4-(2,5-dimethylphenyl)piperazine .

Study 3: Neuroprotective Properties

Another study explored the neuroprotective effects of piperazine derivatives under stress conditions. The findings indicated that these compounds could attenuate cell death induced by oxidative stress, suggesting a protective role against neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.